2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The thiadiazole moiety contributes to the compound’s ability to inhibit certain biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide include other benzofuran derivatives and thiadiazole-containing compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: A simpler benzofuran derivative with different biological properties.
3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one: A compound with a similar thiadiazole moiety but different overall structure and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17N3O2S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-4-5-23-17-20-19-16(24-17)18-14(21)8-12-9-22-13-7-10(2)6-11(3)15(12)13/h4,6-7,9H,1,5,8H2,2-3H3,(H,18,19,21) |
InChI Key |
STCIIOXATXAKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)SCC=C)C |
Origin of Product |
United States |
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